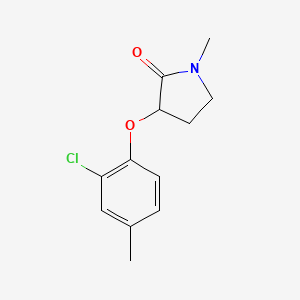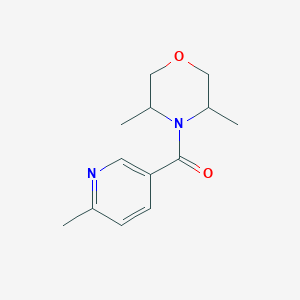
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is a chemical compound that belongs to the class of benzofuran derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is still under investigation. However, it has been suggested that the compound may act by inhibiting specific enzymes or receptors involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and to reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, and to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide is its broad range of biological activities, which makes it a promising candidate for drug development. However, one of the limitations of the compound is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully elucidate its mechanism of action and to determine its potential side effects.
Zukünftige Richtungen
There are several future directions for the research of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide. One potential direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to optimize the synthesis method and to improve the solubility and pharmacokinetic properties of the compound.
Synthesemethoden
The synthesis of 5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide involves the reaction of 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid with 4-aminonicotinic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product. This method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antiviral, and anti-inflammatory activities. The compound has also been evaluated for its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-fluoro-N-(4-oxo-1H-pyridin-3-yl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O3/c15-9-1-2-12-8(5-9)6-13(20-12)14(19)17-10-7-16-4-3-11(10)18/h1-5,7,13H,6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOFIWOUJBQLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)F)C(=O)NC3=CNC=CC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)

![Cyclohex-3-en-1-yl-[4-(3-methylanilino)piperidin-1-yl]methanone](/img/structure/B7593031.png)
![N-methyl-N-[(1-methylpiperidin-3-yl)methyl]pyridin-2-amine](/img/structure/B7593036.png)
![4-[(5-Methylpyridin-2-yl)oxymethyl]benzonitrile](/img/structure/B7593041.png)
![5-[(3,5-Dimethylpyrazol-1-yl)methyl]-3-phenyl-1,2-oxazole](/img/structure/B7593058.png)
![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-6-imidazol-1-ylpyrimidine](/img/structure/B7593062.png)
![3-(1,2-oxazol-3-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B7593064.png)
![3-[(4-Methylpyrimidin-2-yl)amino]-4-methylsulfanylbutan-1-ol](/img/structure/B7593065.png)
![N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-1-phenylcyclopropane-1-carboxamide](/img/structure/B7593068.png)

![(2-Fluoro-5-methylphenyl) 4-oxopyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B7593090.png)

![(3,5-Dimethylmorpholin-4-yl)-[2-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B7593098.png)